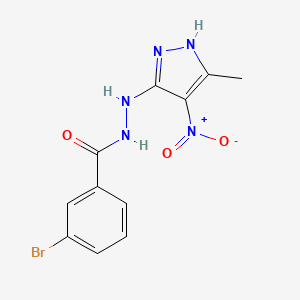![molecular formula C34H32N2O4 B12476240 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B12476240.png)
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dioxooctahydro-ethenocyclopropa isoindolyl core and a phenylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide involves multiple steps, including the formation of the dioxooctahydro-ethenocyclopropa isoindolyl core and the subsequent attachment of the phenylbenzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,4-Ethylenedioxythiophene
- 3,4-Propylenedioxythiophene
Uniqueness
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can make it particularly valuable for certain applications where these properties are advantageous.
Properties
Molecular Formula |
C34H32N2O4 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]benzamide |
InChI |
InChI=1S/C34H32N2O4/c1-18(2)24-12-7-19(3)15-29(24)40-23-10-8-21(9-11-23)35-32(37)20-5-4-6-22(16-20)36-33(38)30-25-13-14-26(28-17-27(25)28)31(30)34(36)39/h4-16,18,25-28,30-31H,17H2,1-3H3,(H,35,37) |
InChI Key |
WHASUGQEGOIJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)C5C6C=CC(C5C4=O)C7C6C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole](/img/structure/B12476157.png)
![2-methyl-N-{[(4-methylpiperazin-1-yl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12476160.png)
![4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12476161.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide](/img/structure/B12476175.png)
![{[5-(1-Benzofuran-2-YL)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}acetic acid](/img/structure/B12476182.png)

![1-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone](/img/structure/B12476189.png)
![2-{[(5-Carboxyfuran-2-yl)methyl]sulfonyl}butanedioic acid](/img/structure/B12476201.png)
![2-methoxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-methylbenzamide](/img/structure/B12476221.png)
![Butyl 4-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B12476223.png)
![2-[(2-hydroxyethyl)amino]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12476229.png)
![3-oxo-N-[2-(phenylsulfanyl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12476232.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide](/img/structure/B12476247.png)
